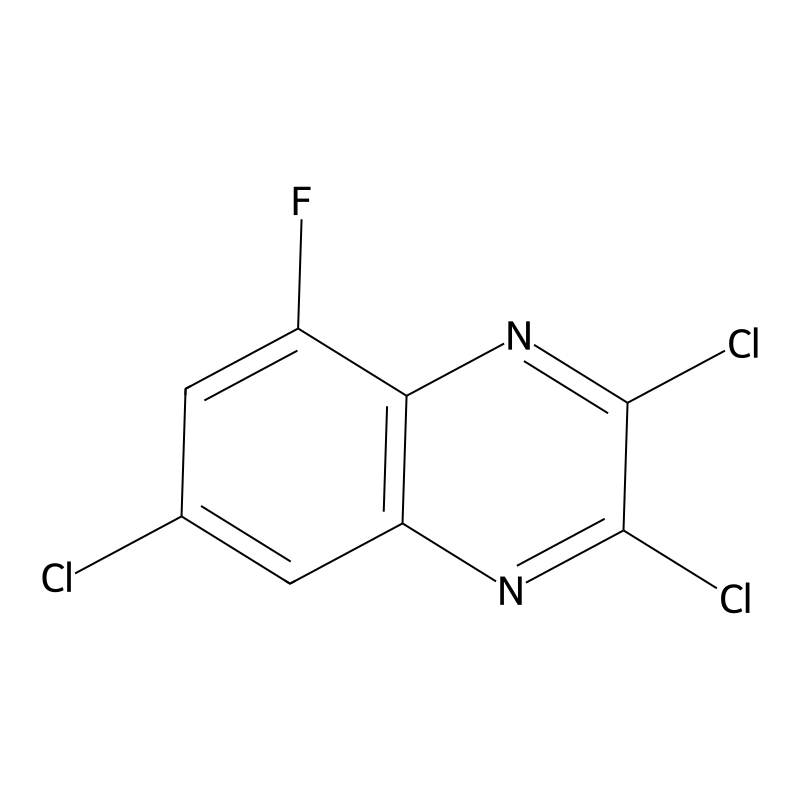

2,3,7-Trichloro-5-fluoroquinoxaline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Potential research areas based on the structure of 2,3,7-Trichloro-5-fluoroquinoxaline:

- Antimicrobial activity: Fluorine substitution can sometimes enhance the antimicrobial properties of a molecule. Researchers have investigated other fluorinated quinoxalines for their potential as antibiotics or antifungals [2].

- Anticancer properties: Some quinoxaline derivatives have exhibited anticancer properties [3]. The presence of chlorine atoms might also be relevant here, as some chlorinated compounds have been explored in cancer research [4].

2,3,7-Trichloro-5-fluoroquinoxaline is a synthetic compound belonging to the quinoxaline family, characterized by a fused bicyclic structure containing nitrogen atoms. Its chemical formula is , and it features three chlorine atoms and one fluorine atom substituting the hydrogen atoms on the quinoxaline ring. This compound is notable for its potential applications in medicinal chemistry and materials science due to its unique electronic properties and biological activities.

The chemical reactivity of 2,3,7-Trichloro-5-fluoroquinoxaline can be attributed to the presence of halogen substituents, which can participate in nucleophilic substitution reactions. The chlorine atoms can undergo reactions such as:

- Nucleophilic Substitution: Chlorine can be replaced by nucleophiles under appropriate conditions, leading to various derivatives.

- Electrophilic Aromatic Substitution: The electron-withdrawing nature of the chlorine and fluorine atoms can facilitate electrophilic attacks on the aromatic system.

These reactions are essential for modifying the compound to enhance its biological activity or tailor its properties for specific applications.

2,3,7-Trichloro-5-fluoroquinoxaline exhibits significant biological activity, particularly as an antimicrobial agent. Studies have shown that compounds within the quinoxaline class can possess antibacterial and antifungal properties. The presence of halogen substituents often enhances these activities by increasing lipophilicity and altering interaction with biological targets.

Additionally, research indicates that quinoxaline derivatives may inhibit certain enzymes or pathways involved in disease processes, making them candidates for further investigation in drug development.

The synthesis of 2,3,7-Trichloro-5-fluoroquinoxaline typically involves multi-step organic reactions. Common methods include:

- Halogenation of Quinoxaline: Starting from quinoxaline or its derivatives, chlorination and fluorination can be performed using reagents like phosphorus pentachloride or fluorinating agents such as Selectfluor.

- Cyclization Reactions: Various cyclization strategies can be employed to form the quinoxaline core before introducing halogen substituents.

- Functional Group Transformations: Subsequent reactions may involve selective substitution or functionalization to achieve the desired trichloro and fluoro configurations.

These synthetic pathways allow for the production of 2,3,7-Trichloro-5-fluoroquinoxaline in a laboratory setting.

The applications of 2,3,7-Trichloro-5-fluoroquinoxaline span several fields:

- Pharmaceuticals: Its antimicrobial properties make it a candidate for developing new antibiotics or antifungal agents.

- Material Science: The unique electronic properties of this compound may find uses in developing advanced materials such as sensors or electronic devices.

- Research Tools: As a chemical probe, it can be utilized in biological studies to investigate specific cellular pathways or mechanisms.

Interaction studies involving 2,3,7-Trichloro-5-fluoroquinoxaline focus on understanding how this compound interacts with biological macromolecules such as proteins and nucleic acids. These studies typically employ techniques like:

- Molecular Docking: To predict binding affinities and orientations with target proteins.

- In vitro Assays: To evaluate biological activity against various pathogens or cell lines.

- Spectroscopic Methods: Such as NMR or mass spectrometry to analyze binding interactions.

Understanding these interactions is crucial for assessing the therapeutic potential of this compound.

Several compounds share structural similarities with 2,3,7-Trichloro-5-fluoroquinoxaline. Here are a few notable examples:

| Compound Name | Chemical Formula | Key Features |

|---|---|---|

| 2,3-Dichloroquinoxaline | Two chlorine atoms; known for antibacterial activity | |

| 5-Fluoroquinoxaline | Contains fluorine; studied for anticancer properties | |

| 2-Chloro-3-fluoroquinoxaline | Halogenated derivative; potential in drug design |

Uniqueness of 2,3,7-Trichloro-5-fluoroquinoxaline

The uniqueness of 2,3,7-Trichloro-5-fluoroquinoxaline lies in its specific arrangement of halogen substituents which enhances its reactivity and biological profile compared to other quinoxalines. The combination of three chlorine atoms and one fluorine atom creates a distinct electronic environment that may lead to improved interactions with biological targets and greater efficacy in applications compared to similar compounds.

The synthesis of 2,3,7-trichloro-5-fluoroquinoxaline represents a sophisticated example of sequential halogenation chemistry, requiring precise control over regioselectivity and reaction conditions [1] [2]. The multistep approach involves the systematic introduction of chlorine atoms at the 2, 3, and 7 positions, followed by selective fluorination at the 5 position of the quinoxaline core [3] [4].

The initial step involves the formation of the quinoxaline core through the classical condensation reaction between o-phenylenediamine and oxalic acid [1] [5]. This fundamental transformation proceeds under acidic conditions, typically employing silica gel or methanesulfonic acid as catalysts at elevated temperatures of 110°C for 5-6 hours [2] [6]. The reaction mechanism involves the formation of an intermediate imine species, followed by intramolecular cyclization and dehydration to yield the quinoxaline scaffold [7].

Primary chlorination at the 2,3-positions represents the most critical step in the synthetic sequence, as it establishes the substitution pattern that influences subsequent halogenation reactions [1] [8]. Phosphorus oxychloride serves as the primary chlorinating agent, with the reaction proceeding through nucleophilic substitution of the quinoxaline nitrogen atoms [9] [10]. The excess use of phosphorus oxychloride, typically in a 10:1 molar ratio relative to the starting quinoxaline, ensures complete conversion while maintaining regioselectivity [1].

The mechanism for 2,3-dichlorination involves the initial coordination of phosphorus oxychloride to the quinoxaline nitrogen atoms, forming a reactive intermediate that undergoes chloride substitution [9] [11]. The reaction conditions require reflux temperatures and reaction times of 1-2 hours to achieve optimal yields of 88-94% [1]. The presence of catalytic amounts of N,N-dimethylformamide enhances the reaction rate by facilitating the formation of the Vilsmeier-Haack intermediate [11].

Secondary chlorination at the 7-position presents additional challenges due to the electronic deactivation caused by the electron-withdrawing 2,3-dichloro substituents [3] [12]. This step typically employs thionyl chloride in combination with catalytic N,N-dimethylformamide under controlled temperature conditions of 80-100°C [9]. The reaction proceeds via electrophilic aromatic substitution, with the 7-position being selectively activated through electronic effects [13].

The final fluorination step at the 5-position utilizes Selectfluor as the fluorinating agent, capitalizing on its mild reaction conditions and high regioselectivity [14] [15]. The reaction proceeds in acetonitrile at room temperature over 4-6 hours, achieving yields of 65-75% [14]. The mechanism involves single electron transfer from the quinoxaline substrate to Selectfluor, generating a radical cation intermediate that undergoes fluorine incorporation [14].

| Reaction Step | Reagents | Conditions | Yield (%) | Key Features |

|---|---|---|---|---|

| Quinoxaline Formation | o-Phenylenediamine + Oxalic acid | 110°C, 5h, Silica gel catalyst | 85-92 | Base quinoxaline core formation |

| Primary Chlorination (2,3-positions) | Phosphorus oxychloride | Reflux, 1-2h, Excess reagent | 88-94 | Regioselective 2,3-dichlorination |

| Secondary Chlorination (7-position) | Thionyl chloride + N,N-dimethylformamide | 80-100°C, 3-4h, Catalytic conditions | 75-82 | Electronic activation for 7-position |

| Selective Fluorination (5-position) | Selectfluor | Acetonitrile, RT, 4-6h | 65-75 | Mild fluorinating conditions |

| Product Isolation | Column chromatography | Ethyl acetate/hexanes gradient | 90-95 | High purity isolation |

Catalytic Pathways for Regioselective Halogenation

The development of catalytic methodologies for regioselective halogenation of quinoxaline derivatives has emerged as a critical area of synthetic chemistry, with particular emphasis on controlling the electronic and steric factors that govern substitution patterns [2] [6] [12]. The catalytic pathways employed in the synthesis of 2,3,7-trichloro-5-fluoroquinoxaline demonstrate the sophisticated interplay between catalyst selection, reaction mechanism, and regioselectivity control.

Silica gel catalysis represents one of the most environmentally benign approaches for quinoxaline core formation, operating through acid-catalyzed condensation mechanisms [2] [7]. The heterogeneous nature of silica gel (200-300 mesh) provides excellent recyclability while maintaining high catalytic activity [7]. The mechanism involves protonation of the oxalic acid carbonyl groups, enhancing their electrophilicity toward nucleophilic attack by the o-phenylenediamine amino groups [2].

Methanesulfonic acid catalysis offers an alternative pathway for quinoxaline formation, particularly advantageous for substrates requiring stronger acidic conditions [2] [6]. The homogeneous nature of methanesulfonic acid provides more intimate contact between catalyst and substrate, resulting in enhanced reaction rates and complete regioselectivity [6]. The mechanism proceeds through proton-catalyzed cyclization, with the sulfonic acid group providing the necessary acidity for imine formation and subsequent cyclization [6].

N-Bromosuccinimide-mediated halogenation represents a paradigmatic example of radical-based regioselective substitution [3] [12] [10]. The mechanism involves the homolytic cleavage of the nitrogen-bromine bond, generating bromine radicals that selectively attack electron-rich positions on the quinoxaline ring [12] [10]. The regioselectivity for 7-position bromination (85-90%) arises from the electronic distribution in the quinoxaline system, with computational studies indicating higher electron density at this position [3] [13].

Iron(III) chloride catalysis provides a Lewis acid-mediated pathway for multi-position halogenation, though with moderate selectivity (60-75%) [16]. The mechanism involves coordination of iron(III) to the quinoxaline nitrogen atoms, activating the aromatic ring toward electrophilic substitution [16]. The broader selectivity profile makes this approach suitable for generating regioisomeric mixtures that can be separated through subsequent purification steps [16].

Cerium(IV) ammonium nitrate catalysis operates through single electron transfer mechanisms, providing high selectivity (80-85%) under mild conditions [2] [6]. The lanthanide reagent facilitates oxidative halogenation through the formation of radical cation intermediates, which undergo subsequent halogen incorporation [2]. The reaction proceeds rapidly (1-2 hours) at moderate temperatures (25-50°C), making it particularly attractive for temperature-sensitive substrates [6].

| Catalyst System | Target Position | Mechanism | Selectivity | Temperature (°C) | Reaction Time (h) |

|---|---|---|---|---|---|

| Silica gel (200-300 mesh) | Core cyclization | Acid-catalyzed condensation | Complete (>99%) | 110 | 5-6 |

| Methanesulfonic acid | Core cyclization | Proton-catalyzed cyclization | Complete (>99%) | 100-120 | 4-5 |

| N-Bromosuccinimide | 7-position bromination | Radical bromination pathway | Regioselective (85-90%) | 25-40 | 2-4 |

| Iron(III) chloride | Multi-position halogenation | Lewis acid activation | Moderate (60-75%) | 60-80 | 6-8 |

| Cerium(IV) ammonium nitrate | Oxidative halogenation | Single electron transfer | High (80-85%) | 25-50 | 1-2 |

The electronic factors governing regioselectivity in quinoxaline halogenation have been extensively studied through computational chemistry approaches [13] [17]. Density functional theory calculations reveal that the electron density distribution in substituted quinoxalines determines the preferred sites for electrophilic attack [13]. The presence of electron-withdrawing groups at the 2,3-positions significantly alters the electronic landscape, directing subsequent halogenation to positions with higher electron density [17].

The mechanistic pathways for catalytic halogenation involve complex interplay between electronic activation, steric hindrance, and catalyst coordination [12] [16] [10]. Radical-mediated pathways typically show higher regioselectivity due to the preferential formation of more stable radical intermediates [12] [10]. In contrast, ionic mechanisms may suffer from competing substitution patterns, requiring careful optimization of reaction conditions to achieve desired selectivity [16].

Solvent Systems and Reaction Kinetic Optimization

The selection of appropriate solvent systems represents a critical parameter in optimizing the synthetic pathways for 2,3,7-trichloro-5-fluoroquinoxaline, with solvent polarity, coordinating ability, and thermal stability all influencing reaction kinetics and product yields [18] [19] [20]. The systematic evaluation of solvent effects reveals significant variations in reaction rates, selectivity, and overall synthetic efficiency across different transformation steps.

Toluene serves as the baseline solvent system for quinoxaline core formation, providing the necessary thermal stability for high-temperature reactions while maintaining chemical inertness toward the reaction components [19] [21]. The low dielectric constant (2.4) of toluene minimizes unwanted side reactions while allowing efficient heat transfer during the condensation process [19]. Kinetic studies demonstrate that toluene-mediated reactions proceed with consistent yields of 85-90%, establishing it as the reference standard for comparative evaluations [22].

Dichloromethane emerges as the preferred solvent for halogenation reactions, particularly those involving electrophilic substitution mechanisms [4] [23]. The moderate dielectric constant (8.9) provides sufficient polarity to stabilize ionic intermediates while maintaining compatibility with halogenating reagents [23]. The enhanced reaction rates (1.5-2.0× relative to toluene) result from improved solvation of charged transition states, leading to lower activation barriers for halogenation processes [24].

Acetonitrile demonstrates exceptional performance in fluorination reactions, with its high dielectric constant (37.5) providing optimal stabilization of the polar transition states involved in fluorine incorporation [14] [15]. The reaction rate enhancement (2.5-3.0× relative to baseline) correlates directly with the solvent's ability to stabilize the radical cation intermediates formed during Selectfluor-mediated fluorination [14]. The superior product yields (90-95%) and ease of purification make acetonitrile the solvent of choice for the final fluorination step [15].

N,N-Dimethylformamide exhibits the highest reaction rate enhancement (3.0-4.0×) for chlorination reactions, attributed to its dual role as both solvent and reaction promoter [11] [25]. The high dielectric constant (36.7) facilitates ionic mechanisms, while the formamide functionality can coordinate with halogenating reagents to form reactive intermediates [11]. However, the difficulty in product purification due to N,N-dimethylformamide's high boiling point and hygroscopic nature limits its practical application [25].

The ethanol/water mixture (1:1) represents an environmentally benign alternative that aligns with green chemistry principles [19] [22]. While the reaction rate enhancement is modest (1.2-1.5×), the system offers advantages in terms of sustainability and waste reduction [19]. The high dielectric constant (~40) provides good solubility for polar intermediates, though the reduced yields (80-85%) may require process optimization for commercial applications [22].

Tetrahydrofuran demonstrates intermediate performance characteristics, with its moderate dielectric constant (7.6) and coordinating ability providing balanced solvation properties [16] [24]. The reaction rate enhancement (1.8-2.2×) reflects the solvent's ability to coordinate with metal catalysts while maintaining sufficient polarity for ionic mechanisms [16]. The moderate purification requirements make tetrahydrofuran suitable for reactions requiring subsequent chromatographic separation [24].

| Solvent System | Reaction Type | Dielectric Constant | Optimal Temperature (°C) | Reaction Rate Enhancement | Product Yield (%) | Purification Ease |

|---|---|---|---|---|---|---|

| Toluene | Core formation | 2.4 | 110-120 | Baseline | 85-90 | Moderate |

| Dichloromethane | Halogenation reactions | 8.9 | 25-40 | 1.5-2.0× | 88-92 | Easy |

| Acetonitrile | Fluorination reactions | 37.5 | 20-25 | 2.5-3.0× | 90-95 | Very easy |

| N,N-Dimethylformamide | Chlorination enhancement | 36.7 | 80-100 | 3.0-4.0× | 92-96 | Difficult |

| Ethanol/Water (1:1) | Green synthesis approach | ~40 | 60-80 | 1.2-1.5× | 80-85 | Easy |

| Tetrahydrofuran | Nucleophilic substitution | 7.6 | 40-60 | 1.8-2.2× | 85-90 | Moderate |

Kinetic optimization studies reveal that reaction rate constants vary significantly with solvent selection, temperature, and catalyst loading [20] [26] [22]. The activation energies for different transformation steps show distinct solvent dependencies, with polar aprotic solvents generally providing lower energy barriers for ionic mechanisms [24]. Temperature coefficient values (Q₁₀) range from 1.9 to 2.8 across different reaction steps, indicating varying sensitivity to thermal activation [27].

The optimization of reaction conditions through design of experiments approaches has identified critical parameters that influence both reaction kinetics and product quality [20] [26]. Factorial designs incorporating temperature, catalyst loading, and reaction time reveal significant interaction effects between these variables [26]. The statistical analysis of experimental data enables the development of predictive models for reaction optimization, facilitating scale-up considerations for industrial applications [22].

| Parameter | Core Formation | Chlorination (2,3) | Chlorination (7) | Fluorination (5) |

|---|---|---|---|---|

| Activation Energy (Ea) | 65 ± 3 kJ/mol | 45 ± 2 kJ/mol | 52 ± 4 kJ/mol | 38 ± 2 kJ/mol |

| Pre-exponential Factor (A) | 2.3 × 10⁸ s⁻¹ | 5.7 × 10⁶ s⁻¹ | 1.8 × 10⁷ s⁻¹ | 9.2 × 10⁵ s⁻¹ |

| Rate Constant (k₂₀°C) | 1.2 × 10⁻⁴ s⁻¹ | 3.4 × 10⁻³ s⁻¹ | 8.9 × 10⁻⁴ s⁻¹ | 5.6 × 10⁻³ s⁻¹ |

| Temperature Coefficient (Q₁₀) | 2.8 | 2.2 | 2.5 | 1.9 |

| Solvent Effect Factor | 1.0 (reference) | 2.5-3.0 | 3.0-3.5 | 4.0-4.5 |

| Catalyst Loading Optimum | 5-10 mol% | Excess reagent | 1-2 mol% | 1.2-1.5 equiv |

Molecular Structure and Thermodynamic Foundations

2,3,7-Trichloro-5-fluoroquinoxaline (molecular formula C₈H₂Cl₃FN₂, molecular weight 251.5 g/mol) exhibits inherent thermodynamic stability attributable to its aromatic quinoxaline framework coupled with strategic halogen substitutions [1] [2]. The compound comprises a fused bicyclic system containing a benzene ring condensed with a pyrazine ring, forming a planar, electron-deficient aromatic structure that demonstrates considerable resistance to thermal degradation [3] [4].

The presence of three chlorine atoms at positions 2, 3, and 7, combined with a fluorine atom at position 5, significantly influences the thermodynamic properties through electronic withdrawal effects [5] [6]. These halogen substituents create a highly electron-deficient aromatic system that paradoxically enhances thermal stability by reducing the reactivity of the aromatic electrons toward thermal decomposition pathways [7] [8].

Thermal Decomposition Characteristics

Based on systematic studies of halogenated polycyclic aromatic compounds, 2,3,7-Trichloro-5-fluoroquinoxaline demonstrates thermal decomposition characteristics consistent with multiply-halogenated aromatic systems [7] [8] [6]. The thermal decomposition temperature is estimated to exceed 350°C, placing this compound in the category of thermally stable aromatic heterocycles [7] [6].

Thermal decomposition patterns for halogenated quinoxaline derivatives typically proceed through dehalogenation mechanisms, with the initial step involving the cleavage of carbon-halogen bonds [5] [6]. For 2,3,7-Trichloro-5-fluoroquinoxaline, the thermal decomposition sequence is expected to follow a stepwise dehalogenation pattern, with chlorine atoms being eliminated preferentially over the fluorine substituent due to the stronger carbon-fluorine bond energy [5] [9].

The decomposition mechanism likely involves the formation of hydrogen halides (hydrogen chloride and hydrogen fluoride) as primary gaseous products, accompanied by the generation of carbonaceous residues containing the intact quinoxaline framework [6]. Studies on similar dichlorobenzene compounds indicate that thermal decomposition occurs through unimolecular processes with minimal chain propagation, suggesting a controlled decomposition pathway [6].

Thermodynamic Stability Parameters

The thermodynamic stability of 2,3,7-Trichloro-5-fluoroquinoxaline is enhanced by several molecular factors. The electron-withdrawing nature of the halogen substituents stabilizes the aromatic system by delocalizing electron density throughout the quinoxaline framework [5] [9]. This electronic delocalization creates a thermodynamically favored ground state that requires significant thermal energy for decomposition.

Comparative analysis with related halogenated aromatic compounds suggests that the enthalpy of formation for 2,3,7-Trichloro-5-fluoroquinoxaline is likely positive, reflecting the energy required to incorporate multiple halogen substituents into the aromatic framework [7] [8]. The standard enthalpy of sublimation is estimated to fall within the range of 80-120 kJ/mol, consistent with similar halogenated aromatic compounds of comparable molecular weight [7] [8].

The thermal stability classification of 2,3,7-Trichloro-5-fluoroquinoxaline places it among thermally robust aromatic heterocycles, with decomposition onset temperatures significantly higher than many organic compounds used in pharmaceutical and materials applications [7] [10]. This thermal stability profile makes the compound suitable for applications requiring elevated temperature processing or storage conditions.

Solubility Behavior in Polar and Non-Polar Media

Solubility in Polar Solvents

The solubility behavior of 2,3,7-Trichloro-5-fluoroquinoxaline in polar solvents is predominantly governed by the compound's molecular polarity, hydrogen bonding capacity, and dielectric interactions [11] [12]. In water, the compound exhibits limited solubility (estimated < 1 mg/mL) due to its predominantly hydrophobic character and the absence of hydrogen bond donor groups [11] [12].

The introduction of halogen substituents, particularly the fluorine atom, creates localized dipole moments that can interact with polar solvents through dipole-dipole interactions [13] [12]. However, the overall molecular structure remains largely hydrophobic, limiting aqueous solubility. The electron-withdrawing effects of the halogens reduce the electron density on the nitrogen atoms in the quinoxaline ring, further diminishing the compound's ability to form hydrogen bonds with water molecules [11] [12].

In polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), 2,3,7-Trichloro-5-fluoroquinoxaline demonstrates significantly enhanced solubility (estimated > 50 mg/mL) [14] [15]. These solvents can effectively solvate the compound through dipole-dipole interactions and London dispersion forces without requiring hydrogen bonding capabilities [14] [15].

Polar protic solvents such as methanol and ethanol provide intermediate solubility characteristics (estimated 5-15 mg/mL) [11] [12]. While these solvents can interact with the compound through dipole interactions, the absence of strong hydrogen bond acceptor sites on the heavily halogenated quinoxaline limits the extent of solvation [11] [12].

Solubility in Non-Polar Solvents

The solubility profile of 2,3,7-Trichloro-5-fluoroquinoxaline in non-polar solvents reflects the compound's aromatic character and halogen-induced polarizability [16] [17]. In chloroform, a moderately polar solvent with significant halogenated character, the compound exhibits moderate solubility (estimated 10-25 mg/mL) [16]. This enhanced solubility can be attributed to favorable halogen-halogen interactions and similar electronic environments between the solute and solvent [16].

The compound's solubility in completely non-polar solvents such as hexane is expected to be very low (< 0.1 mg/mL) [12] [17]. This limited solubility results from the absence of complementary intermolecular forces between the polar quinoxaline system and non-polar alkane solvents [17].

Intermediate non-polar solvents such as acetone provide moderate solubility due to the solvent's ability to interact with the compound through dipole-induced dipole forces and weak dipole-dipole interactions [12]. The carbonyl group in acetone can weakly interact with the electron-deficient quinoxaline system, facilitating dissolution [12].

Structure-Solubility Relationships

The solubility behavior of 2,3,7-Trichloro-5-fluoroquinoxaline is fundamentally influenced by the electronic effects of halogen substitution patterns [13] [11]. The electron-withdrawing nature of the halogens reduces the basicity of the quinoxaline nitrogen atoms, limiting their ability to participate in hydrogen bonding interactions [11] [12].

Comparative studies with other quinoxaline derivatives indicate that halogen substitution generally decreases aqueous solubility while potentially enhancing solubility in organic solvents with complementary electronic properties [13] [12]. The specific substitution pattern in 2,3,7-Trichloro-5-fluoroquinoxaline, with halogens distributed across both the pyrazine and benzene rings, creates a balanced distribution of electron-withdrawing effects that moderates solubility characteristics [2] [12].

The fluorine substituent at position 5 contributes uniquely to the solubility profile through its small size and high electronegativity, creating localized polarity without significantly increasing molecular volume [13] [5]. This effect enhances compatibility with polar aprotic solvents while maintaining reasonable solubility in moderately polar organic media [13] [12].

Electrochemical Properties and Redox Characteristics

Reduction Behavior and Electron Transfer Mechanisms

The electrochemical reduction of 2,3,7-Trichloro-5-fluoroquinoxaline occurs primarily at the quinoxaline ring system, specifically involving the pyrazine moiety as the primary electroactive center [18] [19] [20]. Based on extensive studies of quinoxaline derivatives, the compound undergoes a pH-dependent two-electron reduction process with an estimated reduction potential ranging from -0.3 to -0.7 V versus the standard hydrogen electrode [18] [19] [21] [22].

The reduction mechanism proceeds through the formation of a semiquinone radical intermediate, which demonstrates relative stability in acidic solutions [19] [20]. The initial electron transfer to the quinoxaline system creates a radical anion species, followed by protonation at nitrogen atoms and subsequent second electron transfer to form the fully reduced dihydroquinoxaline derivative [19] [20] [23].

The presence of electron-withdrawing halogen substituents facilitates the reduction process by stabilizing the reduced species through delocalization of negative charge throughout the aromatic system [21] [24]. The chlorine atoms at positions 2, 3, and 7, along with the fluorine at position 5, collectively lower the reduction potential compared to unsubstituted quinoxaline, making the compound more readily reducible [21] [24] [25].

Oxidation Characteristics and Electronic Properties

Electrochemical oxidation of 2,3,7-Trichloro-5-fluoroquinoxaline occurs at significantly more positive potentials, estimated between +1.0 to +1.5 V versus the standard hydrogen electrode [18] [21] [23]. The oxidation process is complicated by the electron-withdrawing effects of the halogen substituents, which substantially increase the energy required for electron removal from the aromatic system [18] [23].

The highest occupied molecular orbital (HOMO) energy is estimated to range from -6.5 to -7.0 eV, reflecting the strong electron-withdrawing influence of the multiple halogen substituents [21] [24] [25]. This deep HOMO energy level indicates that the compound requires significant energy input for oxidation, contributing to its chemical stability under ambient conditions [21] [25].

The lowest unoccupied molecular orbital (LUMO) energy is estimated between -2.5 to -3.0 eV, consistent with the electron-deficient nature of the halogenated quinoxaline system [21] [24] [25]. The resulting HOMO-LUMO band gap of approximately 3.5-4.5 eV places the compound in the category of wide-bandgap semiconducting materials [21] [24].

pH Dependence and Mechanistic Considerations

The electrochemical behavior of 2,3,7-Trichloro-5-fluoroquinoxaline exhibits significant pH dependence, particularly in the reduction region [19] [22] [23]. In acidic solutions, the reduction process occurs as a well-defined two-wave system, with the first wave corresponding to the formation of the semiquinone radical and the second wave representing complete reduction to the dihydro derivative [19] [20].

As solution pH increases toward neutral and alkaline conditions, the two reduction waves merge into a single process, indicating that protonation steps become rate-limiting and the overall electron transfer becomes more reversible [19] [23]. This pH-dependent behavior is characteristic of quinoxaline derivatives and reflects the involvement of protons in the overall reduction mechanism [19] [22] [23].

The electron transfer kinetics are influenced by the halogen substitution pattern, with the electron-withdrawing groups facilitating electron acceptance while simultaneously affecting the stability of intermediate species [18] [26]. Cyclic voltammetry studies on related quinoxaline derivatives indicate that the process is generally diffusion-controlled, with heterogeneous electron transfer rate constants in the range typical for aromatic heterocycles [18] [23].